4-((5,5,8,8-tetrametil-5,6,7,8-tetrahidronaftalén-2-YL)carbamoil)benzoato de metilo

Descripción general

Descripción

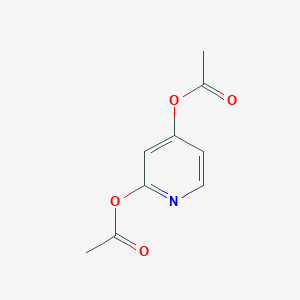

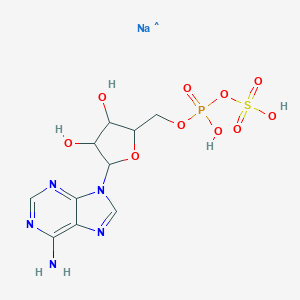

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate, also known as Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate, is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agonista del receptor del ácido retinoico (RAR)

“4-((5,5,8,8-tetrametil-5,6,7,8-tetrahidronaftalén-2-YL)carbamoil)benzoato de metilo” es un agonista selectivo de RARα . RARα es un tipo de receptor del ácido retinoico que participa en la mediación de los efectos del ácido retinoico, que es un importante regulador de la expresión genética. Esto lo hace útil en la investigación biológica relacionada con la regulación genética .

Agente antineoplásico

Este compuesto ha sido identificado como un agente antineoplásico . Los agentes antineoplásicos son sustancias que inhiben o previenen la proliferación de neoplasias, lo que hace que este compuesto sea potencialmente útil en la investigación y el tratamiento del cáncer .

Síntesis de nuevos compuestos polifenólicos y heterocíclicos

La formación de este compuesto está mediada por un o-quinometida con protección estérica, que puede utilizarse en la síntesis de nuevos compuestos polifenólicos y heterocíclicos . Esto lo hace valioso en el campo de la síntesis orgánica .

Investigación en receptores de retinoides X (RXRs)

El compuesto es un análogo del fármaco antitumoral bexaroteno, un agonista selectivo de los receptores de retinoides X (RXRs) . Los RXRs desempeñan un papel crucial en la regulación de muchos genes, lo que hace que este compuesto sea útil en la investigación genética .

Actividad antiproliferativa

El compuesto ha sido investigado por su actividad antiproliferativa contra líneas celulares de cáncer humano . Esto lo convierte en un candidato potencial para futuras investigaciones en el desarrollo de nuevos fármacos contra el cáncer

Propiedades

IUPAC Name |

methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXAIYXFKPCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545483 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94497-53-7 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

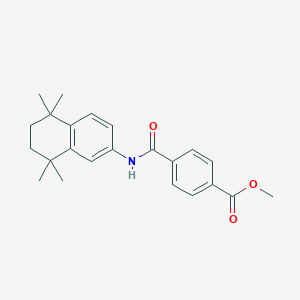

A: The research outlines a novel synthetic route for [(11)C]Am80 that utilizes a Pd(0)-mediated rapid cross-coupling reaction. The authors achieved a significantly improved yield (up to 48 ± 2%) compared to previous methods by optimizing reaction conditions like solvent and reagent ratios []. This improved yield is significant because it allows for the production of [(11)C]Am80 with higher specific radioactivity, making it more suitable for use as a Positron Emission Tomography (PET) imaging agent in research and potentially clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)

![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)